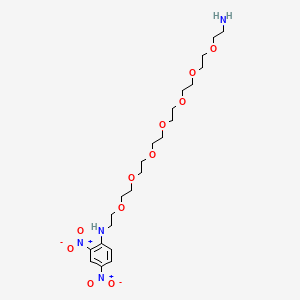
(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at specific positions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group.
The reaction conditions for these steps often involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds, and acetylating agents like acetic anhydride or acetyl chloride. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid may involve large-scale halogenation and acetylation processes. These processes are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce biphenyl derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the acetic acid functional group can influence its binding affinity and activity. The specific pathways and molecular targets involved depend on the context of its application, such as its use in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2’,5’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a methanol group instead of an acetic acid group, leading to different chemical behavior.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Features an amine group, which can result in different biological activities and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetic acid functional groups in (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H9Cl2FO2 |
|---|---|
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
2-[2-(2,5-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-9-4-5-11(16)10(7-9)14-8(6-13(18)19)2-1-3-12(14)17/h1-5,7H,6H2,(H,18,19) |
InChI-Schlüssel |
GKPQPLITXNQYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)




![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)


![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)


